molecular formula C10H18N2O2 B7503440 N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide

N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide

Katalognummer: B7503440
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: AHHPZOASXVLJOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide, commonly known as AZD-9291, is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is an orally bioavailable drug that is used to treat non-small-cell lung cancer (NSCLC) patients who have developed the T790M mutation in their EGFR gene. This mutation is responsible for resistance to first- and second-generation EGFR TKIs, such as erlotinib and gefitinib.

Wirkmechanismus

AZD-9291 selectively targets the mutant form of N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide by irreversibly binding to its ATP-binding pocket, thereby inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that depend on this compound signaling for survival.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have potent and selective inhibitory effects on this compound T790M mutant cells, with minimal activity against wild-type this compound or other kinases. It also has good pharmacokinetic properties, with high oral bioavailability and a long half-life in plasma. In clinical trials, it has been well-tolerated by patients and has shown significant antitumor activity in NSCLC patients with the T790M mutation.

Vorteile Und Einschränkungen Für Laborexperimente

AZD-9291 has several advantages for lab experiments, including its high potency and selectivity for the T790M mutant form of N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide, its favorable pharmacokinetic properties, and its well-established synthesis method. However, its irreversible binding to this compound may limit its use in certain experiments that require reversible inhibition of kinase activity. Moreover, its high cost and limited availability may also be a constraint for some researchers.

Zukünftige Richtungen

There are several future directions for the development of AZD-9291 and related N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide TKIs. These include the exploration of combination therapies with other targeted agents or immunotherapies, the identification of biomarkers that can predict response to treatment, and the development of strategies to overcome resistance mechanisms that may emerge during treatment. Additionally, the optimization of the synthesis method and the development of more cost-effective and scalable production methods may increase the accessibility of AZD-9291 for research and clinical use.

Synthesemethoden

AZD-9291 is synthesized through a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with (R)-3-methyl-1-oxo-1-(pyridin-4-yl)butan-2-amine, followed by cyclization with 1,2-diaminocyclohexane and subsequent reduction with sodium dithionite. The final product is obtained after purification with column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

AZD-9291 has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating NSCLC patients with the T790M mutation. It has shown promising results in inhibiting tumor growth and improving progression-free survival in these patients. Moreover, it has a favorable safety profile compared to other N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide TKIs, with fewer side effects and less toxicity.

Eigenschaften

IUPAC Name

N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7(2)9(11-8(3)13)10(14)12-5-4-6-12/h7,9H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHPZOASXVLJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.